1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is an organic compound with the molecular formula C28H26O2 It is characterized by the presence of two phenyl groups and two o-tolyl groups attached to an ethane backbone, with two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with o-tolualdehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate diol, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form hydrocarbons.
Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation Products: Benzophenone derivatives
Reduction Products: Hydrocarbons
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and o-tolyl groups can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diphenylethane-1,2-diol
- 1,2-Diphenyl-1,2-di(p-tolyl)ethane-1,2-diol
- 1,2-Diphenyl-1,2-di(m-tolyl)ethane-1,2-diol
Uniqueness
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is unique due to the presence of o-tolyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
20002-32-8 |
---|---|
Molecular Formula |
C28H26O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,2-bis(2-methylphenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C28H26O2/c1-21-13-9-11-19-25(21)27(29,23-15-5-3-6-16-23)28(30,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20,29-30H,1-2H3 |
InChI Key |
KAURRWFQPSCBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.